5-Nitro-gamma-tocopherol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

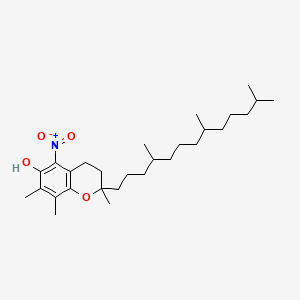

5-Nitro-gamma-tocopherol is a derivative of gamma-tocopherol, which is one of the four forms of tocopherols, collectively known as vitamin E. This compound is characterized by the presence of a nitro group at the 5-position of the chromanol ring. It is primarily formed through the nitration of gamma-tocopherol, a process that occurs in both plant and animal tissues. The presence of the nitro group significantly alters the chemical and biological properties of gamma-tocopherol, making this compound a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nitro-gamma-tocopherol can be synthesized in vitro by reacting gamma-tocopherol with nitric oxide radicals. One common method involves incubating gamma-tocopherol with a nitric oxide donor such as S-nitroso-N-acetyl-D,L-penicillamine (SNAP) in methanol. The reaction mixture is typically illuminated and maintained at room temperature for about 20 hours to achieve the desired nitration .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the process would likely involve similar nitration reactions under controlled conditions to ensure the purity and yield of the compound. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) is essential for the analysis and quantification of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-gamma-tocopherol primarily undergoes reactions typical of nitro compounds and tocopherols. These include:

Oxidation: The nitro group can be further oxidized under certain conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of nitro derivatives or further oxidation products.

Reduction: Formation of 5-amino-gamma-tocopherol.

Substitution: Formation of various substituted gamma-tocopherol derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-gamma-tocopherol has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of nitro groups and tocopherol derivatives.

Biology: Investigated for its role in the regulation and detoxification of reactive nitrogen oxide species in plant and animal tissues.

Medicine: Explored for its potential antioxidant properties and its role in mitigating oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 5-nitro-gamma-tocopherol involves its interaction with reactive nitrogen species (RNS) and reactive oxygen species (ROS). The nitro group allows the compound to scavenge these reactive species more effectively than gamma-tocopherol. This scavenging activity helps in reducing oxidative stress and protecting cellular components from damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress responses .

Comparison with Similar Compounds

Gamma-tocopherol: The parent compound, which lacks the nitro group.

Alpha-tocopherol: Another form of vitamin E with different methylation patterns on the chromanol ring.

Delta-tocopherol: A form of vitamin E with fewer methyl groups compared to gamma-tocopherol.

Uniqueness: 5-Nitro-gamma-tocopherol is unique due to the presence of the nitro group, which enhances its ability to interact with reactive nitrogen and oxygen species. This makes it a more potent antioxidant compared to its parent compound, gamma-tocopherol .

Biological Activity

5-Nitro-gamma-tocopherol (5-NGT) is a nitrated derivative of gamma-tocopherol (γ-T), a form of vitamin E. This compound has garnered attention due to its potential biological activities, particularly in relation to oxidative stress and inflammation. This article explores the biological activity of 5-NGT, its mechanisms of action, and its implications in various health conditions.

Overview of Gamma-Tocopherol and Its Nitration

Gamma-tocopherol is recognized for its antioxidant properties, particularly its ability to scavenge reactive nitrogen species (RNS) and reactive oxygen species (ROS). The nitration of γ-T leads to the formation of 5-NGT, which has been implicated in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders .

5-NGT exhibits several biological activities that contribute to its potential therapeutic effects:

- Antioxidant Activity : 5-NGT can trap peroxynitrite, a potent oxidant formed during inflammation, thereby reducing lipid peroxidation and protecting cellular structures from damage . This property is particularly significant in conditions associated with oxidative stress, such as Alzheimer's disease and coronary artery disease.

- Inflammation Modulation : Research indicates that γ-T and its nitrated forms can modulate inflammatory responses. For example, γ-T has been shown to inhibit the production of pro-inflammatory mediators like leukotrienes and prostaglandins . The ability of 5-NGT to scavenge RNS suggests it may also play a role in mitigating inflammation.

- Neuroprotective Effects : Studies have demonstrated that 5-NGT levels are elevated in the brains of Alzheimer's patients, suggesting a link between nitrative stress and neurodegeneration . In vitro studies indicate that both γ-T and 5-NGT can protect mitochondrial function from oxidative damage, which is crucial for neuronal survival .

Case Study 1: Nitration in Smokers

A study involving young adult smokers showed that α-tocopherol supplementation reduced the accumulation of 5-NGT by decreasing the levels of γ-T. This finding suggests that α-tocopherol may have a protective effect against nitrative stress induced by smoking .

Case Study 2: Alzheimer’s Disease

In Alzheimer’s disease models, elevated levels of 5-NGT were observed alongside increased markers of oxidative stress. Treatment with γ-T was found to enhance mitochondrial function and reduce cell death in neuronal cells expressing mutant amyloid precursor protein (APP) . These results highlight the potential of γ-T and its nitrated derivatives as therapeutic agents in neurodegenerative diseases.

Comparative Analysis of Tocopherols

The following table summarizes key differences between α-tocopherol (α-T) and γ-tocopherol (γ-T), including their biological activities and mechanisms:

| Feature | α-Tocopherol (α-T) | Gamma-Tocopherol (γ-T) |

|---|---|---|

| Antioxidant Activity | Scavenges ROS primarily | Scavenges both ROS and RNS |

| Formation of Nitrated Form | Does not form nitrated derivatives | Forms this compound (5-NGT) |

| Role in Inflammation | Anti-inflammatory effects noted | Modulates inflammatory responses |

| Neuroprotective Effects | Limited evidence | Significant protective effects observed |

| Dietary Sources | Commonly found in nuts and oils | Predominantly found in soybeans, corn oil |

Properties

IUPAC Name |

2,7,8-trimethyl-5-nitro-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO4/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-17-28(7)18-16-24-25(29(31)32)26(30)22(5)23(6)27(24)33-28/h19-21,30H,8-18H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEXLLWUKIIJNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.